1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
CAS No.: 5680-25-1
Cat. No.: VC18478443
Molecular Formula: C14H14Cl4
Molecular Weight: 324.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5680-25-1 |
|---|---|
| Molecular Formula | C14H14Cl4 |
| Molecular Weight | 324.1 g/mol |
| IUPAC Name | 1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3 |
| Standard InChI Key | JEKMNPQZUZYWII-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a cyclopentadiene ring substituted with four chlorine atoms at positions 1, 2, 3, and 4. At position 5, a 2,3-dipropyl-2-cyclopropen-1-ylidene group is attached, introducing a strained cyclopropene ring fused to the cyclopentadiene system. This configuration creates a highly polarized electron system, with the cyclopropenylidene group contributing significant ring strain and electron-deficient character.
Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄Cl₄ |
| Molecular Weight | 324.1 g/mol |
| CAS Registry | 5680-25-1 |
| Chlorine Content | 43.7% (by mass) |
The chlorine atoms and cyclopropenylidene substituent collectively enhance the compound’s electrophilicity, making it reactive toward nucleophilic agents and dienophiles in cycloaddition reactions .
Synthetic Pathways and Industrial Production
Chlorination of Cyclopentadiene Derivatives
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, alcohols) but dissolves readily in chlorinated solvents (dichloromethane, chloroform) and aromatic hydrocarbons (toluene, xylene). Thermal stability assessments indicate decomposition above 200°C, with exothermic degradation releasing hydrogen chloride (HCl).
Electrophilic Reactivity
The electron-deficient cyclopentadiene ring participates in Diels-Alder reactions with electron-rich dienes, forming polycyclic adducts. For example, reactions with furan derivatives yield bicyclic structures with potential applications in materials science . The cyclopropenylidene group further enables [2π+2π] cycloadditions, expanding its utility in synthesizing strained hydrocarbon frameworks.
Applications in Advanced Materials and Pharmaceuticals
Organic Synthesis Intermediates
The compound serves as a precursor for synthesizing halogenated polycyclic aromatic hydrocarbons (PAHs), which are investigated for their optoelectronic properties. Derivatives incorporating this scaffold demonstrate tunable band gaps, making them candidates for organic semiconductors .
Bioconjugation and Medicinal Chemistry
Preliminary studies suggest potential in bioorthogonal chemistry, where its strained cyclopropenylidene moiety reacts selectively with trans-cyclooctene derivatives under physiological conditions. This reactivity enables site-specific labeling of biomolecules, though cytotoxicity concerns necessitate further optimization.
Comparative Analysis with Related Compounds
| Compound | Chlorination Pattern | Key Functional Group | Primary Application |
|---|---|---|---|
| Tetrachlorocyclopentadiene | 1,2,3,4-Cl | None | Insecticide synthesis |
| Hexachlorocyclopentadiene | 1,2,3,4,5,6-Cl | None | Flame retardant production |
| This Compound | 1,2,3,4-Cl | Cyclopropenylidene | Materials science |
The cyclopropenylidene group distinguishes this compound by introducing enhanced electrophilicity and strain-driven reactivity compared to fully saturated chlorinated analogues .
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